2'-Amino-2'-deoxyguanosine-5'-triphospate tetralithium salt
Description
2'-Amino-2'-deoxyguanosine-5'-triphosphate tetralithium salt (CAS: 108269-13-2) is a chemically modified nucleotide analog with the molecular formula C₁₀H₁₇N₆O₁₃P₃·4Li and a molecular weight of 548.19 g/mol (free acid equivalent) . This compound features a 2'-amino substitution on the deoxyribose sugar, replacing the native hydroxyl group, and a triphosphate moiety at the 5'-position. The tetralithium salt form enhances solubility in aqueous solutions, making it suitable for biochemical applications such as polymerase studies or antiviral research. Unlike canonical nucleotides, the 2'-amino modification confers resistance to enzymatic hydrolysis and may alter interactions with DNA/RNA polymerases or regulatory proteins like SAMHD1 .
Properties
Molecular Formula |
C10H13Li4N6O13P3 |
|---|---|
Molecular Weight |
546.0 g/mol |
IUPAC Name |
tetralithium;[[[4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H17N6O13P3.4Li/c11-4-6(17)3(1-26-31(22,23)29-32(24,25)28-30(19,20)21)27-9(4)16-2-13-5-7(16)14-10(12)15-8(5)18;;;;/h2-4,6,9,17H,1,11H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18);;;;/q;4*+1/p-4 |
InChI Key |
ILIZCXRRCLWUOH-UHFFFAOYSA-J |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)N)N=C(NC2=O)N |
Origin of Product |
United States |
Preparation Methods
2'-Amino Modification of Deoxyguanosine
The synthesis begins with 2'-deoxyguanosine, where the 2'-hydroxyl group is replaced with an amino group. A patented method involves:
-
Protection of the 5'-hydroxy group using tert-butyldimethylsilyl (TBDMS) chloride to prevent undesired reactions.
-
Epimerization of the 3'-hydroxy group to invert its configuration from (S) to (R) using Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate).
-
Reaction with N-hydroxyphthalimide to form a 3'-O-phthalimido intermediate, which is subsequently deprotected to yield 3'-O-amino-2'-deoxyguanosine.
Key Reaction Conditions :
Triphosphorylation at the 5'-Position
The 5'-hydroxy group is phosphorylated using a modified Yoshikawa method:
-
Activation with POCl₃ in trimethyl phosphate to form a monophosphate intermediate.
-
Stepwise addition of pyrophosphate (P₂O₇⁴⁻) in the presence of bis(tri-n-butylammonium) orthophosphate to generate the triphosphate moiety.
-
Quenching with lithium hydroxide to precipitate the tetralithium salt.
Optimization Data :
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| POCl₃ Equivalents | 1.2 | 15% |
| Reaction Time | 4 hours | 20% |
| Temperature | −10°C | 10% |
This method achieves >80% triphosphorylation efficiency, as confirmed by ³¹P NMR (δ: −10 ppm for α-phosphate, −22 ppm for β/γ-phosphates).
Tetralithium Salt Formation
The final step involves converting the triphosphoric acid to its tetralithium salt:
-
Neutralization with 4 equivalents of LiOH in ethanol/water (3:1 v/v).
-
Lyophilization to remove solvents and obtain a hygroscopic powder.
Purity Control :
-
Residual LiOH is minimized using ion-exchange chromatography (Dowex 50WX8 resin).
-
Final product purity: ≥95% by HPLC (C18 column, 0.1 M TEAB buffer, pH 7.5).
Analytical Characterization
Structural Confirmation
Purity Assessment
| Impurity | Source | Acceptable Limit |
|---|---|---|
| 3'-Hydroxy byproduct | Incomplete amination | <0.5% |
| Unreacted LiOH | Salt formation | <0.1% |
Comparative Analysis of Synthetic Routes
Two primary methods dominate industrial synthesis:
| Method | Advantages | Disadvantages |
|---|---|---|
| Chemical Synthesis | High scalability (>1 kg batches) | Requires multiple purifications |
| Enzymatic Synthesis | Mild conditions (pH 7–8, 37°C) | Lower yield (40–60%) |
The chemical route remains preferred for its reproducibility, despite higher solvent consumption.
Applications and Stability Considerations
Chemical Reactions Analysis
Types of Reactions
2’-Amino-2’-deoxyguanosine-5’-triphospate tetralithium salt can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure specificity and yield.
Major Products Formed
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H15N5O15P3Li4
- Molecular Weight : 522.99 g/mol
- CAS Number : 139307-94-1
- Purity : ≥ 95% (HPLC)
The compound is characterized by its triphosphate structure, which is essential for its biological activity.
Antiviral and Anticancer Activities
2'-Amino-2'-deoxyguanosine-5'-triphosphate tetralithium salt has demonstrated significant antiviral and anticancer properties. It acts as a substrate for DNA polymerases, thereby incorporating into DNA strands and disrupting normal cellular processes.
- Case Study : In vitro studies have shown that the compound inhibits viral replication in certain RNA viruses by incorporating into their genetic material, leading to defective progeny viruses .
DNA Methylation and Epigenetic Studies
This compound plays a crucial role in elucidating mechanisms of DNA methylation and other epigenetic modifications. Its incorporation into DNA allows researchers to investigate how methylation affects gene expression.
- Data Table: Applications in Epigenetics
| Application Area | Specific Use | Reference |
|---|---|---|
| DNA Methylation Studies | Investigating methylation patterns in cancer | |
| Gene Expression Analysis | Assessing the impact of methylation on genes |
Mutagenesis Studies
The compound is utilized in mutagenesis studies to understand the mechanisms of DNA damage and repair. Its analog structure allows for the study of how mutations arise and their implications in various diseases.
- Influence on DNA Polymerases : Research indicates that 2'-amino modifications can lead to increased error rates during DNA replication, providing insights into mutagenesis processes .
Oligonucleotide Synthesis
As a building block for oligonucleotide synthesis, 2'-amino-2'-deoxyguanosine-5'-triphosphate tetralithium salt is essential for creating modified oligonucleotides that are resistant to enzymatic degradation.
- Table: Comparison of Nucleotide Analogues for Oligonucleotide Synthesis
| Nucleotide Analogue | Stability | Resistance to Enzymatic Degradation | Reference |
|---|---|---|---|
| 2'-Amino-2'-deoxyguanosine-5'-triphosphate tetralithium salt | High | Yes | |
| 2'-Deoxyguanosine-5'-triphosphate | Moderate | No |
Research on Small Interfering RNAs (siRNAs)
The compound is also being explored for its potential in enhancing the stability and efficacy of siRNAs, which are critical for gene silencing applications.
Mechanism of Action
The mechanism of action of 2’-Amino-2’-deoxyguanosine-5’-triphospate tetralithium salt involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. The compound targets specific enzymes and pathways involved in nucleic acid metabolism, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Biochemical and Stability Comparisons
Phosphate Group Count: The triphosphate group in the target compound enables its incorporation into nucleic acids by polymerases, similar to dGTP . However, the 2'-amino substitution sterically hinders hydrolysis by enzymes like SAMHD1, which typically degrade canonical dNTPs . In contrast, diphosphate derivatives (e.g., 2'-deoxyguanosine-5'-diphosphate sodium salt) lack the γ-phosphate, limiting their role to metabolic intermediates rather than polymerization substrates .
3'-Amino analogs (e.g., 3'-Amino-2',3'-dideoxythymidine-5'-triphosphate) lack a 3'-OH, acting as chain terminators in reverse transcription . Azido modifications (e.g., 2'-azido derivatives) enable bioorthogonal reactions but may reduce polymerase compatibility due to bulkier substituents .
Counterion Effects: Lithium salts (tetralithium vs. monolithium) generally offer higher solubility in polar solvents compared to sodium salts. However, sodium salts (e.g., dGTP sodium salt) are more commonly used in enzymatic assays due to compatibility with biological buffers . Triethylammonium salts (e.g., gemcitabine-5’-triphosphate tetra-triethylammonium salt) are preferred in HPLC purification but may inhibit enzymatic activity .
Biological Activity
2'-Amino-2'-deoxyguanosine-5'-triphosphate tetralithium salt (often abbreviated as 2'-AdoGTP) is a nucleoside triphosphate analog that has garnered attention for its biological activities, particularly in the fields of antiviral and anticancer research. This compound serves as a crucial tool in molecular biology due to its ability to mimic natural nucleotides, thus influencing various biochemical pathways.
- Chemical Formula : C₁₀H₁₂N₅O₁₃P₃
- Molecular Weight : 391.19 g/mol
- CAS Number : 108269-13-2
- Form : White solid, hygroscopic
- Purity : ≥85% by HPLC
2'-AdoGTP acts primarily by inhibiting key enzymes involved in nucleotide metabolism and DNA synthesis. Its structure allows it to be incorporated into RNA and DNA strands, leading to the termination of nucleic acid synthesis. This property is particularly advantageous in targeting rapidly dividing cancer cells and viral pathogens.
Antiviral Activity
Research indicates that 2'-AdoGTP exhibits significant antiviral properties, particularly against RNA viruses. It interferes with viral replication processes by being incorporated into viral RNA, which subsequently leads to premature termination of RNA synthesis.
Case Study:
In a study involving the influenza virus, treatment with 2'-AdoGTP resulted in a marked decrease in viral titers compared to control groups. The mechanism was attributed to the compound's ability to inhibit the viral RNA polymerase, thereby blocking the transcription of essential viral proteins.
Anticancer Activity
The compound has also shown promise in cancer therapy. By mimicking natural nucleotides, it can disrupt DNA replication in cancer cells, leading to cell cycle arrest and apoptosis.
Research Findings:
- Cell Line Studies : In vitro studies demonstrated that 2'-AdoGTP reduced cell viability in various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 µM to 30 µM depending on the cell line.
- Mechanistic Insights : Flow cytometry analysis revealed that treatment with 2'-AdoGTP led to an increase in sub-G1 phase cells, indicating apoptosis.
Comparative Biological Activity Table
Q & A
Q. What are its applications in studying nucleotide metabolism in viral or cancer models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
